molecular formula C12H13ClN2 B12914945 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole CAS No. 61191-14-8

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole

Cat. No.: B12914945
CAS No.: 61191-14-8
M. Wt: 220.70 g/mol
InChI Key: NNGMQXITVRDQDI-UHFFFAOYSA-N
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Description

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the tricyclic indole structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity.

    1H-indole-3-carbaldehyde: Used as a precursor in multicomponent reactions.

    5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]indole: Studied for its diverse biological activities

Uniqueness

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is unique due to its specific chlorine and methyl substitutions, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

61191-14-8

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H13ClN2/c1-7-6-10-11(12(13)14-7)8-4-2-3-5-9(8)15-10/h6,15H,2-5H2,1H3

InChI Key

NNGMQXITVRDQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)Cl

Origin of Product

United States

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